![molecular formula C8H6BrFO B1378040 3-Bromo-2-fluoro-4-methylbenzaldehyde CAS No. 1373223-13-2](/img/structure/B1378040.png)
3-Bromo-2-fluoro-4-methylbenzaldehyde
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Overview
Description
3-Bromo-2-fluoro-4-methylbenzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes . It is commonly used in various fields such as medical research, environmental research, and industrial research.
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-fluoro-4-methylbenzaldehyde is C8H6BrFO . The InChI key is AZBJQXQTTQMVIT-UHFFFAOYSA-N . This compound has a molecular weight of 217.04 .Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-4-methylbenzaldehyde has a density of 1.6±0.1 g/cm3 . It has a boiling point of 256.6±35.0 °C at 760 mmHg . The compound is a white to yellow solid or semi-solid or liquid .Scientific Research Applications
Pharmaceutical Chemistry
3-Bromo-2-fluoro-4-methylbenzaldehyde: is a valuable intermediate in pharmaceutical chemistry. Its structural components, such as the bromo and fluoro groups, make it a versatile precursor for synthesizing various pharmacologically active molecules. For instance, it can be used to create compounds that have the potential to increase the oxygen affinity of human hemoglobin or inhibit sickle erythrocytes .
Analytical Chemistry
Due to its distinct infrared spectral data, 3-Bromo-2-fluoro-4-methylbenzaldehyde can be employed in analytical chemistry as a standard or reagent. It aids in the identification and quantification of substances through techniques like IR spectroscopy .
Organic Synthesis
Lastly, in organic synthesis, this compound is a valuable building block. It can undergo various reactions such as nucleophilic substitution or be used in the formation of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Safety and Hazards
The compound is labeled with the signal word “Warning” and the GHS07 pictogram . It has hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), and P304+P340 (if inhaled, remove person to fresh air and keep comfortable for breathing) .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-fluoro-4-methylbenzaldehyde are likely to be the benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
3-Bromo-2-fluoro-4-methylbenzaldehyde can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, the bromine atom in the compound can be substituted at the benzylic position .
Pharmacokinetics
Based on its structure, it is expected to have high gastrointestinal absorption and be bbb permeant . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
properties
IUPAC Name |
3-bromo-2-fluoro-4-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBJQXQTTQMVIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-4-methylbenzaldehyde |
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